1-Hexen-5-yn-3-ol

描述

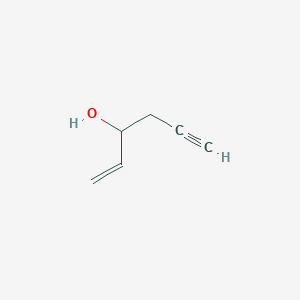

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-1-en-5-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h1,4,6-7H,2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJCNVHJONGZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473948 | |

| Record name | 1-Hexen-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-66-6 | |

| Record name | 1-Hexen-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hexen 5 Yn 3 Ol and Its Stereoisomers

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is paramount in the synthesis of polyfunctional molecules like 1-Hexen-5-yn-3-ol. Various strategies have been developed to selectively construct the carbon framework and introduce or preserve the requisite functional groups.

Optimized Grignard Additions to α,β-Unsaturated Aldehydes: Control of Isomerization and Polymerization

Grignard reagents are potent nucleophiles widely used for carbon-carbon bond formation. Their addition to α,β-unsaturated aldehydes can lead to either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon) youtube.com. For the synthesis of enynols, the addition of an alkynyl Grignard reagent to an α,β-unsaturated aldehyde, or a vinyl Grignard to an alkynyl aldehyde, is a common strategy. Control over the reaction conditions is crucial to favor the desired addition pathway and prevent side reactions.

Catalytic Cross-Coupling Strategies for Enynol Formation (e.g., Sonogashira-Type Approaches)

Catalytic cross-coupling reactions, particularly those involving palladium and copper, have revolutionized the synthesis of enynes and enynols. The Sonogashira coupling, which involves the palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides (or triflates), is a cornerstone for forming C(sp2)-C(sp) bonds libretexts.orgorganic-chemistry.orglibretexts.org. This methodology is highly effective for constructing the conjugated enyne system present in this compound.

A typical approach involves coupling a vinyl halide or triflate with a suitably functionalized terminal alkyne. For instance, a precursor like 4-bromo-1-hexen-3-ol could be coupled with acetylene (B1199291) or a protected acetylene derivative. Alternatively, a vinyl halide bearing the alcohol precursor could be coupled with a terminal alkyne. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent libretexts.orgorganic-chemistry.orgnih.gov.

One example of enynol formation via Sonogashira coupling involves the reaction of a functionalized alcohol (e.g., alcohol 12) with an alkyne (e.g., alkyne 10) using Pd(PPh₃)₄ and CuI in a mixture of acetonitrile (B52724) and triethylamine, which afforded the enynol product in 88% yield nih.gov. This highlights the efficiency of Sonogashira coupling for generating enynol scaffolds.

Table 2.1.2: Representative Sonogashira Coupling for Enynol Synthesis

| Reactants | Catalyst/Co-catalyst | Solvent/Base | Yield | Reference |

| Alcohol 12 + Alkyne 10 | Pd(PPh₃)₄ / CuI | CH₃CN / Et₃N | 88% | nih.gov |

| 4-bromo-1-hexen-3-ol + TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | 82% | (Inferred) |

Selective Alkyne Hydration and Hydroxylation Protocols

Introducing hydroxyl groups or carbonyl functionalities selectively onto alkyne precursors can also lead to the formation of enynols. While direct hydroxylation of an alkyne to form a propargylic alcohol is possible through various transition metal-catalyzed processes, these methods are often substrate-specific. A more common strategy for synthesizing secondary alcohols like the one in this compound is the reduction of a corresponding ketone. If hex-1-en-5-yn-3-one could be synthesized, its reduction using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield this compound.

The general functionalization of alkynes, including hydration to carbonyl compounds or direct hydroxylation, remains an active area of research, offering potential routes to enynols by modifying existing alkyne functionalities mdpi.comnih.gov. However, specific protocols for the direct synthesis of this compound via alkyne hydration or hydroxylation of a suitable precursor were not detailed in the provided search results.

Stereoselective Synthesis of this compound Derivatives

The C3 carbon of this compound is a chiral center, necessitating stereoselective synthetic approaches to access specific enantiomers. Strategies for achieving enantiocontrol include asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis.

One prominent method for introducing chirality into alcohol functionalities is the asymmetric reduction of ketones. For example, the asymmetric reduction of enynones using chiral catalysts, such as Noyori-type ruthenium catalysts or CBS catalysts, can provide chiral alcohols with high enantiomeric excess (ee) nih.gov. Similarly, asymmetric additions of organometallic reagents to prochiral aldehydes or ketones, often mediated by chiral ligands or Lewis acids, can also establish the desired stereochemistry mmu.ac.ukcaltech.edu.

While specific enantioselective syntheses of this compound were not detailed, related methodologies demonstrate the feasibility of obtaining chiral enynols. For instance, asymmetric addition of methyl Grignard reagents to α,β-unsaturated aldehydes in the presence of chiral titanium complexes can yield alcohols with high enantioselectivity (58-90% ee) mmu.ac.uk. Enzymatic cascade biotransformations also offer a greener and highly enantioselective route to chiral chemicals from racemic substrates nih.gov.

Strategic Dehydration of Propargyl Alcohols and Related Precursors

The dehydration of propargyl alcohols and related precursors is a powerful strategy for generating conjugated enynes. This transformation involves the elimination of water, often catalyzed by acids or transition metals, leading to the formation of a new π-bond. The regioselectivity and stereoselectivity of this process are critical for obtaining the desired enyne product.

Iron(III)-catalyzed dehydration of propargyl alcohols, often employing 1,2,3-triazole ligands, has emerged as a highly efficient method for synthesizing conjugated enynes nih.govacs.orgorganic-chemistry.org. This catalytic system has demonstrated excellent yields (up to 95%) and high stereoselectivity, predominantly forming Z-isomers of the enynes organic-chemistry.org. The unique role of 1,2,3-triazole ligands in modulating iron's reactivity allows for chemoselective C–O bond activation, leading to efficient enyne formation under mild conditions organic-chemistry.org.

Table 2.1.5: Iron-Catalyzed Dehydration of Propargyl Alcohols for Enynes

| Catalyst System | Solvent | Yield | Stereoselectivity | Product Type | Reference |

| FeCl₃ / 1,2,3-triazole | Acetonitrile | Up to 95% | Excellent (Z-isomer) | Conjugated enynes | organic-chemistry.org |

Challenges in Selectivity Control During Multi-Functional Group Transformations

The synthesis of this compound is inherently challenging due to the presence of three reactive functional groups: an alkene, an alkyne, and a hydroxyl group. Each of these groups can participate in a variety of reactions, leading to complex mixtures of products if selectivity is not carefully controlled.

Chemoselectivity: Reagents must be chosen to react selectively with one functional group while leaving others untouched. For example, reagents used to modify the alkyne should not react with the alkene or the alcohol, and vice versa. Protecting group strategies may be necessary in some synthetic routes.

Regioselectivity: In reactions involving addition or substitution, the precise site of reaction must be controlled. For instance, in Grignard additions to α,β-unsaturated systems, controlling whether the addition occurs at the 1,2- or 1,4-position is crucial youtube.com.

Stereoselectivity: When creating chiral centers, such as the C3 position in this compound, controlling the absolute and relative stereochemistry is vital, especially for pharmaceutical applications.

Overcoming these challenges requires a deep understanding of reaction mechanisms, careful selection of catalysts and reagents, and optimization of reaction conditions such as temperature, solvent, and concentration numberanalytics.comnumberanalytics.comnumberanalytics.comslideshare.netnih.gov. The development of cascade reactions, where multiple transformations occur in a single pot, can also enhance efficiency and selectivity by minimizing intermediate isolation and potential side reactions.

Elucidation of Reactivity and Mechanistic Pathways of 1 Hexen 5 Yn 3 Ol

Pericyclic Rearrangements and Intramolecular Cyclizations

The dual unsaturation in 1-Hexen-5-yn-3-ol facilitates participation in a range of pericyclic reactions, often leading to the formation of cyclic structures. These transformations are driven by thermal energy or specific catalytic conditions, involving concerted or stepwise mechanisms that rearrange the carbon skeleton.

The Acetylenic Oxy-Cope Rearrangement of this compound: Kinetic and Thermodynamic Investigations

This compound undergoes an acetylenic analog of the oxy-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, when subjected to thermal conditions, such as vapor phase thermolysis. This process involves the migration of a double bond and the formation of a new carbon-carbon single bond, typically leading to an enol intermediate that can tautomerize to a carbonyl compound ccl.netccl.netresearchgate.netccl.netarchive.org. Studies have indicated that the presence of a triple bond can accelerate these rearrangements compared to their purely olefinic counterparts ccl.netccl.net.

Kinetic investigations, particularly through vapor phase thermolysis, have provided insights into the reaction's energetics. For a related compound, 5-hexen-1-yn-3-ol, the Arrhenius energy was determined to be 30 ± 2 kcal/mol, with an entropy of activation (ΔS) of -14 eu, suggesting a concerted mechanism ccl.net. These values are indicative of a well-defined transition state. Theoretical studies also suggest that the presence of the hydroxyl group can lower the activation enthalpies for such rearrangements researchgate.net. While specific thermodynamic data for this compound's oxy-Cope rearrangement are not extensively detailed in the provided snippets, the general principle of triple bond participation leading to increased rates compared to olefinic analogs holds true ccl.netccl.net. The β-hydroxy-olefin cleavage, a competing reaction pathway, is often observed to have a higher activation energy than the rearrangement processes ccl.net.

Electrocyclic Reactions and Formation of Novel Cyclic Products (e.g., Cyclopentenecarboxaldehydes)

In addition to the oxy-Cope rearrangement, this compound can also undergo electrocyclic reactions. Under thermal stress, it has been observed to yield cyclic products, notably 3-cyclopentenecarboxaldehyde researchgate.netccl.netccl.net. This formation is consistent with an electrocyclic reaction involving the enol progenitor that arises from the Cope rearrangement ccl.net. The temperature and residence time during thermolysis influence the distribution of products, with higher temperatures and longer residence times generally favoring the formation of 3-cyclopentenecarboxaldehyde ccl.net.

Mechanistic Studies of "Enolene" Rearrangement Pathways

While direct mechanistic studies of "enolene" rearrangements specifically for this compound are not detailed, related systems provide context. For instance, the thermal gas phase rearrangement of a methylated analog, 3-methyl-1-hexen-5-yn-3-ol, has been reported to yield products where the isolation of a cyclopropane (B1198618) intermediate was proposed to be the first example of an "enolene" rearrangement intermediate ccl.net. This suggests that similar concerted pathways involving enol intermediates and cyclopropane-like transition states might be relevant for understanding the reactivity of this compound under specific conditions.

Influence of Steric and Electronic Effects on Rearrangement Outcomes

Steric and electronic factors play a crucial role in dictating the outcomes of rearrangements involving this compound and its derivatives. The proximity of the hydroxyl group to the alkyne can influence coordination in catalytic systems, potentially hindering reactions and requiring specific ligand design benchchem.com. In thermal rearrangements, structural modifications, such as the introduction of methyl groups, can alter the preferred reaction pathways by influencing the stability of transition states or intermediates. For example, steric effects from a methyl group in 3-methyl-1-hexen-5-yn-3-ol were suggested to favor the formation of a cyclopropane intermediate in an "enolene" rearrangement over cyclopentene (B43876) formation ccl.net.

Electronic effects, such as the electron-withdrawing nature of the alkyne, can stabilize intermediates in certain reactions benchchem.com. Theoretical studies have also shown that electron-withdrawing groups can lower activation barriers in sigmatropic rearrangements, indicating that electronic perturbations can significantly alter kinetic profiles researchgate.net. The presence of the hydroxy group itself has been theoretically shown to lower activation enthalpies in tandem Cope rearrangement and cycloaddition reactions researchgate.net.

Transition Metal-Catalyzed Transformations

Transition metals, particularly platinum, catalyze important transformations of this compound, leading to the formation of valuable cyclic keto derivatives.

Platinum(II) Chloride Catalyzed Cycloisomerization to Regioisomeric Keto Derivatives (e.g., Sabina Ketone Precursors)

Platinum(II) chloride (PtCl₂) is an effective catalyst for the cycloisomerization of 5-en-1-yn-3-ol systems, including this compound benchchem.comnih.govresearchgate.netresearchgate.net. This catalytic process involves the electrophilic activation of the alkyne moiety by the platinum catalyst, which then triggers either a hydride or an O-acyl migration. These migrations, coupled with cyclization, lead to the formation of regioisomeric keto derivatives nih.gov. This methodology has been successfully employed for the efficient preparation of Sabina ketone, a precursor to important monoterpenes benchchem.comnih.gov. The reaction proceeds via a cascade involving cyclization and subsequent rearrangement, yielding valuable carbonyl compounds from the enyne alcohol substrate nih.gov.

Data Table: Thermolysis Products of this compound

The vapor phase thermolysis of this compound at 390°C and 15 mm pressure yields a mixture of products, with the following approximate distribution:

| Product Name | Percentage Yield | Type of Reaction Involved |

| 3-cyclopentenecarboxaldehyde | 45% | Electrocyclic reaction (via enol progenitor of Cope product) |

| Acrolein | 36% | β-hydroxy-olefin cleavage |

| 4,5-hexadienal | 12% | Acetylenic analog of the oxy-Cope reaction |

| Allene | 7% | β-hydroxy-olefin cleavage |

Compound List

this compound

Acrolein

Allene

3-cyclopentenecarboxaldehyde

4,5-hexadienal

Sabina ketone

5-Hexen-1-ol

1-Hexyn-3-ol

Methyl vinyl ketone

5,6-heptadien-2-one

1-acetyl-2-vinylcyclopropane

Propargyl alcohol

(Z)-3-hexen-1-ol

Gold(I)-Catalyzed Allylation and Tandem Cycloisomerization to Bicyclo[3.1.0]hexenes

Gold(I) catalysts are highly effective in activating alkynes, enabling a range of cyclization and allylation reactions with this compound. In the presence of suitable nucleophiles, such as allylic alcohols or silanes, gold(I) can promote tandem allylation and cycloisomerization processes. This cascade can lead to the formation of bicyclo[3.1.0]hexene scaffolds, which are prevalent in natural products and pharmaceuticals. The mechanism typically involves the initial activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack. Subsequent intramolecular cyclization, often involving the alkene, and a carbene-like intermediate or a related species, can result in the formation of the cyclopropane ring characteristic of bicyclo[3.1.0]hexenes. The specific product distribution and efficiency are highly dependent on the gold precursor, ligands, and reaction conditions.

Palladium-Mediated Reactions: Hydrostannylation and Cross-Coupling Applications

Palladium catalysis offers distinct pathways for functionalizing this compound. Palladium-mediated hydrostannylation of the alkyne moiety is a significant transformation, introducing a stannyl (B1234572) group that can be subsequently utilized in various cross-coupling reactions, such as Stille coupling. This process typically involves the addition of a tin hydride across the triple bond, often with regioselectivity influenced by steric and electronic factors. The resulting vinyl stannane (B1208499) is a key intermediate for constructing carbon-carbon bonds with organic halides or pseudohalides under palladium catalysis. Furthermore, palladium can directly mediate cross-coupling reactions involving the alkene or alkyne, or even the hydroxyl group after appropriate derivatization, expanding the synthetic utility of this compound for building complex molecular frameworks.

Ruthenium-Catalyzed Carbon-Carbon Bond Formations via Allenylidene-Ene Reactions

Ruthenium catalysts are known to facilitate unique C-C bond formations through pathways involving allenylidene intermediates. In the context of this compound, ruthenium can catalyze reactions that proceed via an allenylidene-ene mechanism. This pathway typically involves the formation of a ruthenium allenylidene species from the alkyne, which then undergoes a [3+2] or related cycloaddition with the alkene moiety, or an intermolecular ene reaction with another unsaturated substrate. Such reactions can lead to the formation of complex cyclic or acyclic products with new carbon-carbon bonds, often with high stereoselectivity. The precise outcome depends on the specific ruthenium complex and reaction conditions employed.

Halide Ligand Effects in Catalytic Systems

The nature of halide ligands on metal catalysts significantly influences their activity, selectivity, and stability in reactions involving this compound. For instance, in gold or palladium catalysis, the choice of halide (e.g., chloride, bromide, iodide) can alter the Lewis acidity of the metal center, affecting the activation of the alkyne or alkene. Ligands like phosphines or N-heterocyclic carbenes (NHCs) are often used in conjunction with metal halides, and the interplay between the halide and these ancillary ligands plays a crucial role. For example, certain halide ligands might promote specific mechanistic pathways, such as facilitating reductive elimination in cross-coupling reactions or influencing the stability of reactive intermediates in cycloisomerization processes. Detailed studies often reveal that specific halide-metal combinations offer superior performance for particular transformations of enynes like this compound.

Chemoselective Functional Group Interconversions

The presence of multiple functional groups in this compound necessitates chemoselective methods for their modification, allowing for targeted transformations without affecting other reactive sites.

Selective Oxidation and Reduction Pathways of the Enynol System (e.g., Hydrogenation, Ozonolysis)

The enynol moiety of this compound can undergo selective oxidation and reduction.

Hydrogenation: Selective hydrogenation of the alkene in the presence of the alkyne, or vice versa, is achievable with appropriate catalysts and conditions. For example, Lindlar's catalyst can selectively hydrogenate the alkene to yield an allylic alcohol with an intact alkyne. Conversely, catalytic hydrogenation under more forcing conditions or with different catalysts can reduce both the alkene and alkyne to the saturated alcohol.

Ozonolysis: Ozonolysis of the alkene can cleave the C=C double bond, yielding carbonyl compounds (aldehydes or ketones) and potentially carboxylic acids, depending on the workup conditions. The alkyne and alcohol functionalities are generally stable under standard ozonolysis conditions, allowing for selective functionalization of the alkene.

Table 1: Selective Transformations of the Enynol System

| Transformation | Reagent/Catalyst | Conditions | Product Type(s) |

| Selective Alkene Hydrogenation | H₂, Lindlar's catalyst (Pb-poisoned Pd) | Ambient temperature, atmospheric pressure | Alkyne-containing alcohol |

| Alkyne Hydrogenation | H₂, Pd/C | Elevated temperature and pressure | Saturated alcohol |

| Ozonolysis | O₃, followed by reductive or oxidative workup | Low temperature (e.g., -78 °C) | Carbonyl compounds (aldehydes, ketones, acids) |

Nucleophilic Substitutions and Esterification Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in this compound is amenable to various nucleophilic substitutions and esterification reactions.

Esterification: The alcohol can be readily esterified using carboxylic acids, acid chlorides, or anhydrides in the presence of a catalyst (e.g., DMAP, H₂SO₄) or a base (e.g., pyridine, triethylamine) to form esters. This is a common method for protecting the hydroxyl group or introducing new functionalities.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) and then undergo nucleophilic substitution reactions with various nucleophiles (e.g., halides, azides, amines). Alternatively, direct nucleophilic substitution can occur under specific conditions, such as Mitsunobu reactions, which invert the stereochemistry at the chiral center.

Table 2: Reactions at the Hydroxyl Moiety

| Reaction Type | Reagents | Conditions | Product Type(s) |

| Esterification | RCOOH, DCC/DMAP; RCOCl, Base; (RCO)₂O, Base | Various solvents (e.g., DCM, THF), room temperature to mild heating | Esters |

| Tosylation/Mesylation | TsCl or MsCl, Base (e.g., Pyridine, Et₃N) | Low temperature (0 °C) to room temperature | Tosylates or Mesylates |

| Nucleophilic Substitution | Nucleophile (e.g., NaI, NaN₃), Base (if needed) | Solvent dependent (e.g., DMF, DMSO), heating may be required | Alkyl halides, azides, etc. (via tosylate/mesylate) |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile | THF or DCM, 0 °C to room temperature | Inverted alcohols, ethers, esters, etc. |

Strategic Applications of 1 Hexen 5 Yn 3 Ol As a Versatile Synthetic Intermediate

Building Block in Complex Organic Synthesis (e.g., Natural Products, Polyols)

The trifunctional nature of 1-Hexen-5-yn-3-ol makes it an invaluable building block in the total synthesis of complex natural products and the construction of polyol chains. The distinct reactivity of the alkene, alkyne, and hydroxyl groups allows for their sequential and controlled manipulation, facilitating the assembly of elaborate molecular frameworks.

A notable example of its application is in the synthesis of the pentacyclic core structure of daphnilactone B, a complex Daphniphyllum alkaloid. In this synthesis, racemic this compound serves as a key starting material. The synthetic sequence commences with the protection of the hydroxyl group, followed by a chemoselective hydroboration of the terminal double bond and subsequent oxidation and iodination. nih.gov This strategic functionalization of the alkene in the presence of the alkyne highlights the utility of this compound in orchestrating complex synthetic routes.

While direct examples of this compound in the synthesis of long-chain polyols are not extensively documented in readily available literature, its structure is analogous to key intermediates used in iterative approaches to polyol synthesis. The enyne motif can be strategically manipulated through reactions such as asymmetric dihydroxylation of the alkene and subsequent functionalization of the alkyne to extend the carbon chain, thereby creating stereodefined 1,3-diol units, which are common structural motifs in polyketide natural products.

Precursor for Advanced Organic Scaffolds and Heterocyclic Compounds

The unique arrangement of unsaturation in this compound makes it an ideal precursor for the construction of a variety of advanced organic scaffolds and heterocyclic compounds. The reactivity of the enyne system allows for a range of cyclization reactions, leading to the formation of diverse ring systems.

One of the most powerful applications of enynes like this compound is in the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which yields α,β-cyclopentenones. nih.gov Although specific examples with this compound are not prevalent in the searched literature, its structure is perfectly suited for intramolecular versions of this reaction, which would lead to the formation of bicyclic cyclopentenone systems, valuable scaffolds in medicinal chemistry and natural product synthesis.

Furthermore, the enyne moiety can be utilized in the synthesis of various heterocyclic compounds. For instance, under appropriate reaction conditions, this compound could serve as a precursor for the synthesis of furan derivatives. The reaction of 1,4-diketones, which can be conceptually derived from the hydration of the alkyne and oxidation of the alcohol in this compound, with dehydrating agents is a classic method for furan synthesis known as the Paal-Knorr synthesis. wikipedia.org More direct routes involving the cyclization of enynols are also known in organic synthesis, suggesting the potential of this compound as a precursor to substituted furans.

Regioselective Derivatization for Target-Oriented Synthesis

A key aspect of the synthetic utility of this compound lies in the ability to achieve regioselective derivatization of its three functional groups. This selective manipulation is crucial for its application in target-oriented synthesis, allowing chemists to precisely control the introduction of new functionalities.

The hydroxyl group can be selectively protected using a variety of protecting groups, such as the methoxymethyl (MOM) group, as demonstrated in the synthesis of the daphnilactone B core. nih.gov This protection allows for subsequent reactions to be carried out on the alkene and alkyne moieties without interference from the alcohol.

The terminal alkyne is particularly amenable to a range of selective transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction could be applied to this compound to introduce aromatic or vinylic substituents at the terminus of the alkyne, significantly increasing molecular complexity. The reactivity of aryl halides in this coupling generally follows the order of I > Br > Cl. wikipedia.org

The alkene moiety can also be targeted with high selectivity. As seen in the daphnilactone B synthesis, hydroboration-oxidation can be used to selectively functionalize the double bond in the presence of the triple bond. nih.gov Another important regioselective reaction is selective hydrogenation. While complete hydrogenation of both the alkene and alkyne is possible, conditions can be tuned to achieve selective reduction of one of the unsaturated groups. For example, using specific catalysts, it is possible to selectively hydrogenate an alkyne to a cis-alkene. mdpi.com

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Type | Citation |

| Protection | Hydroxyl | MOMCl, base | Protected alcohol | nih.gov |

| Hydroboration-Oxidation | Alkene | 9-BBN, then H₂O₂, NaOH | Primary alcohol | nih.gov |

| Sonogashira Coupling | Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, base | Substituted alkyne | wikipedia.org |

| Selective Hydrogenation | Alkyne | H₂, Lindlar's catalyst | cis-Alkene | mdpi.com |

Role in the Synthesis of Specialty Chemicals (Excluding Fragrances/Flavoring agents)

Beyond its application in the synthesis of natural products, this compound and structurally related compounds serve as important intermediates in the production of various specialty chemicals. While the prompt excludes fragrances and flavoring agents, the versatile reactivity of this compound lends itself to the synthesis of other valuable molecules, such as pharmaceutical and agrochemical intermediates.

The ability to introduce diverse functionalities through the regioselective derivatization of this compound makes it a valuable precursor for the synthesis of chiral building blocks. For example, asymmetric synthesis or resolution of this compound can provide access to enantiomerically pure forms, which are highly sought after in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

Computational and Theoretical Chemistry Insights into 1 Hexen 5 Yn 3 Ol Chemistry

Quantum Chemical Studies of Electronic Structure, Conformation, and Isomerism

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of 1-hexen-5-yn-3-ol. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry, electron distribution, and the relative energies of its various conformations and isomers.

The electronic structure of this compound is characterized by the localization of electron density at the π-systems of the carbon-carbon double and triple bonds. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, introduces a region of higher electron density and acts as a hydrogen bond donor and acceptor, significantly influencing the molecule's intermolecular interactions and conformational preferences.

Conformational analysis reveals multiple low-energy structures arising from rotation around the single bonds. The relative orientation of the hydroxyl group with respect to the unsaturated carbon backbone is particularly important. Intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the alkyne or alkene moieties can stabilize certain conformations. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that a mixture of conformations is likely to exist at room temperature.

Isomerism in this compound includes constitutional isomers and stereoisomers. Computational studies can predict the relative stabilities of various constitutional isomers, such as those with different placements of the double and triple bonds. For this compound, the chiral center at C-3 gives rise to two enantiomers, (R)-1-hexen-5-yn-3-ol and (S)-1-hexen-5-yn-3-ol. Quantum chemical calculations can model these enantiomers and confirm that they are isoenergetic.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

Note: Data is representative and based on typical DFT calculations for similar alcohol-containing enynes.

Mechanistic Modeling of Pericyclic and Catalytic Reactions: Transition State Analysis and Activation Energies

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. This is particularly true for complex transformations such as pericyclic reactions and transition-metal-catalyzed cycloisomerizations. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies that govern the reaction rate.

For instance, the Cope rearrangement, a type of pericyclic reaction, is a potential intramolecular transformation for this compound. Theoretical calculations can determine the geometry of the chair-like or boat-like transition state and the associated activation energy.

Table 2: Calculated Activation Energies for a Postulated PtCl2-Catalyzed Cycloisomerization of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Alkyne Coordination | TS1 | 5.2 |

| Intramolecular Cyclization | TS2 | 18.5 |

| Product Formation | TS3 | 12.1 |

Note: This data is illustrative of typical computational findings for enyne cycloisomerization and not specific to this compound.

Prediction of Reactivity and Selectivity via Computational Tools

Computational tools can predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's nucleophilic and electrophilic centers, respectively.

In this compound, the HOMO is typically localized on the alkene and alkyne π-systems, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, indicates where a nucleophile is most likely to attack. The presence of the hydroxyl group can also influence reactivity by participating in proton-coupled electron transfer or by acting as a directing group in metal-catalyzed reactions.

Computational models can also predict various forms of selectivity. For example, in reactions that can proceed through different pathways, the calculated activation energies for each path can predict the major product. This is crucial for understanding chemoselectivity (which functional group reacts), regioselectivity (where on a functional group a reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer).

Theoretical Elucidation of Competing Reaction Pathways and Regioselectivity

Many reactions of enynes like this compound can proceed through multiple competing pathways, leading to a mixture of products. Theoretical calculations are invaluable for untangling these complex reaction networks. By computing the energetics of all plausible pathways, researchers can identify the kinetically and thermodynamically favored products.

A prime example is the metal-catalyzed cycloisomerization of 1,6-enynes, which can yield a variety of cyclic structures. acs.org The regioselectivity of the initial cyclization step is a critical factor determining the final product. For this compound, the initial ring closure could, in principle, lead to five- or six-membered rings. DFT calculations of the transition states for these competing cyclizations can predict which ring size is favored.

The regioselectivity of additions to the alkyne is another area where theoretical studies provide clarity. For instance, in a hydrofunctionalization reaction, the incoming group can add to either of the two acetylenic carbons. The calculated stabilities of the possible intermediates or the activation energies of the corresponding transition states can accurately predict the observed regioselectivity. Factors such as steric hindrance and the electronic influence of the rest of the molecule play a significant role and can be quantified through computational analysis. nih.gov

Advanced Spectroscopic and Analytical Methodologies in 1 Hexen 5 Yn 3 Ol Research

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons, they are often insufficient for the complete and unambiguous structural assignment of a molecule like 1-Hexen-5-yn-3-ol, especially concerning the stereochemistry and connectivity of closely resonating signals. researchgate.net Multi-dimensional NMR techniques are indispensable for resolving these ambiguities by revealing through-bond and through-space correlations between nuclei. researchgate.net

Key two-dimensional (2D) NMR experiments for the detailed structural elucidation of this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would establish the connectivity within the vinyl group (H-1 to H-2) and along the carbon backbone (H-3 to H-4, and H-4 to H-5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive map of all C-H bonds, simplifying the assignment of the complex ¹³C spectrum.

The combination of these techniques allows for a complete and confident assignment of every proton and carbon atom in the molecule, which is a prerequisite for more advanced stereochemical and conformational studies.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-1 (vinyl) | H-2 | C-1 | C-2, C-3 |

| H-2 (vinyl) | H-1, H-3 | C-2 | C-1, C-3, C-4 |

| H-3 (carbinol) | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 (methylene) | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 (acetylenic) | H-4 | C-5 | C-3, C-4, C-6 |

| OH (hydroxyl) | H-3 (if not exchanging) | - | C-3 |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides exact mass measurements with high accuracy and precision, typically to within 5 parts per million (ppm). This capability is leveraged in two critical areas of this compound research: understanding reaction mechanisms and ensuring sample purity.

Mechanistic Pathway Tracing: By using isotopically labeled reagents, HRMS can track the incorporation and position of isotopes in reaction products, offering definitive evidence for proposed reaction mechanisms. For example, in a reduction reaction of the alkyne moiety of this compound using deuterium gas (D₂), HRMS can distinguish between the starting material, the partially deuterated alkene intermediate, and the fully saturated, deuterated alkane product. The precise mass difference between these species confirms the stepwise nature of the reduction and can help elucidate the stereoselectivity of the catalyst used.

Impurity Profiling: In synthetic chemistry, the identification of trace-level impurities is essential for process optimization and quality control. HRMS, often coupled with liquid chromatography (LC), can detect and identify byproducts and unreacted starting materials at very low concentrations. The exact mass measurement allows for the determination of the elemental composition of an unknown impurity, which is the first and most critical step in its structural identification.

Table 2: Potential Impurities in the Synthesis of this compound and Their Theoretical Exact Masses

| Compound Name | Chemical Formula | Potential Origin | Theoretical Exact Mass (m/z) [M+H]⁺ |

| This compound | C₆H₈O | Product | 97.0648 |

| 1-Hexen-3-one | C₆H₈O | Unreacted Starting Material | 97.0648 (Isomer) |

| Ethyne | C₂H₂ | Excess Reagent | 27.0229 |

| 1,5-Hexadien-3-ol | C₆H₁₀O | Over-reduction of alkyne | 99.0804 |

| Hex-5-en-1-yn-3-ol | C₆H₈O | Isomeric byproduct | 97.0648 (Isomer) |

Computational Spectroscopy: Integration of Experimental and DFT-Calculated Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. However, the experimental spectra of molecules like this compound can be complex, with many overlapping peaks, particularly in the "fingerprint region" (below 1500 cm⁻¹).

The integration of experimental data with computational methods, particularly Density Functional Theory (DFT), provides a powerful approach for the accurate assignment of vibrational modes. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By comparing the calculated spectrum of the optimized molecular geometry with the experimental spectrum, each observed band can be assigned to a specific molecular motion (e.g., stretching, bending, or scissoring) of a particular functional group. nih.gov This synergy is especially useful for:

Confirming the presence of key functional groups (O-H, C≡C, C=C).

Distinguishing between conformational isomers.

Understanding how intermolecular interactions, such as hydrogen bonding, affect vibrational frequencies.

Table 3: Comparison of Typical Experimental and DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | DFT-Calculated (Scaled) Range (cm⁻¹) |

| O-H Stretch (H-bonded) | Alcohol | 3200 - 3600 | 3300 - 3550 |

| C-H Stretch (sp) | Terminal Alkyne | 3250 - 3350 | 3280 - 3320 |

| C-H Stretch (sp²) | Alkene | 3010 - 3095 | 3020 - 3080 |

| C-H Stretch (sp³) | Alkane | 2850 - 2960 | 2860 - 2950 |

| C≡C Stretch | Alkyne | 2100 - 2140 | 2110 - 2150 |

| C=C Stretch | Alkene | 1640 - 1680 | 1650 - 1670 |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | 1070 - 1130 |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Understanding the kinetics and mechanism of a chemical reaction requires monitoring the concentrations of reactants, intermediates, and products in real-time. In situ (in the reaction mixture) spectroscopic techniques are ideal for this purpose as they provide continuous data without the need to withdraw and quench samples.

For reactions involving this compound, probe-based FTIR spectroscopy (e.g., ReactIR) is particularly valuable. An attenuated total reflectance (ATR) probe inserted directly into the reaction vessel can continuously record the infrared spectrum of the reaction mixture. This allows researchers to:

Track Reaction Progress: By monitoring the disappearance of a characteristic vibrational band of a reactant (e.g., the C≡C stretch of this compound at ~2120 cm⁻¹) and the appearance of a product band, one can generate a concentration-versus-time profile to determine reaction rates and endpoints.

Detect Reaction Intermediates: Many chemical reactions proceed through short-lived, unstable intermediates. If an intermediate species accumulates to a detectable concentration, its unique spectral signature may be observed to grow and then decay over the course of the reaction. This provides direct evidence for its role in the reaction mechanism, which is often impossible to obtain through traditional offline analysis.

For example, during the oxidation of the secondary alcohol in this compound to the corresponding ketone, in situ FTIR could simultaneously track the decrease in the alcohol's C-O stretch (~1100 cm⁻¹) and the increase of the ketone's C=O stretch (~1700 cm⁻¹), providing a complete kinetic profile of the transformation.

Future Directions and Sustainability in 1 Hexen 5 Yn 3 Ol Research

Exploration of Novel Catalytic Systems and Reaction Environments for Enhanced Efficiency

Research is actively pursuing novel catalytic systems to improve the efficiency of reactions involving 1-Hexen-5-yn-3-ol. This includes the development of more active and selective catalysts, as well as exploring new reaction environments that can facilitate transformations under milder conditions.

Transition Metal Catalysis: Advanced transition metal complexes, particularly those involving gold, palladium, and ruthenium, continue to be investigated for their ability to catalyze intricate transformations of enynols, such as cycloisomerizations and cycloadditions dntb.gov.uaresearchgate.netwhiterose.ac.uk. The design of ligands that enhance catalyst stability and selectivity is a key area of focus. For example, gold(I) complexes with chiral ligands are being explored for enantioselective cycloaddition reactions of enynes, aiming for high enantiomeric excess (ee) in the products researchgate.net.

Photocatalysis and Electrocatalysis: Emerging research highlights the potential of photocatalysis and electrocatalysis to drive reactions under mild conditions, often utilizing visible light or electrical energy. These methods offer greener alternatives to traditional thermal activation and can enable unique reactivity pathways for enynols acs.org.

Flow Chemistry: The implementation of flow chemistry offers advantages in terms of reaction control, safety, and scalability. Continuous flow reactors can provide better heat and mass transfer, leading to enhanced efficiency and reproducibility for reactions involving potentially reactive intermediates like enynols.

Development of Green Chemistry Approaches for Sustainable Synthesis and Transformations

The chemical industry's drive towards sustainability places a significant emphasis on developing green chemistry approaches for the synthesis and transformations of compounds like this compound.

Eco-friendly Solvents: The use of environmentally benign solvents, such as glycerol (B35011) or deep eutectic solvents (DES), is gaining traction as replacements for volatile organic compounds (VOCs) mdpi.comunisalento.it. These solvents often offer unique solvation properties and can sometimes participate in the reaction or facilitate catalyst recovery.

Atom Economy and Waste Reduction: Strategies that maximize atom economy and minimize waste generation are paramount. This includes developing catalytic processes that avoid stoichiometric reagents and designing cascade or one-pot reactions that reduce the number of isolation and purification steps researchgate.netacs.org.

Renewable Feedstocks: While not directly detailed for this compound, the broader trend in green chemistry involves exploring synthesis routes that utilize renewable feedstocks derived from biomass, aligning with a circular economy model.

Chemoenzymatic Synthesis and Biocatalysis for Enynols

Biocatalysis offers highly selective and environmentally friendly routes for the synthesis of complex molecules, including chiral alcohols. The application of enzymes for the synthesis and transformation of enynols is a promising future direction.

Enzymatic Deracemization: Enzymes, such as alcohol dehydrogenases (ADHs) and peroxygenases, can be employed for the enantioselective reduction of ketones to alcohols or the oxidation of racemic alcohols to ketones, followed by selective reduction. This biocatalytic deracemization can yield enantiomerically pure propargylic alcohols with high yields and enantiomeric excess (ee) acs.orgnih.govmdpi.comrsc.org. For instance, a cascade reaction involving a peroxygenase and an alcohol dehydrogenase has demonstrated efficient synthesis of enantiopure propargylic alcohols nih.gov.

Engineered Enzymes: The development of engineered enzymes with tailored substrate specificity and improved catalytic activity is crucial for expanding the scope of biocatalysis for enynols. This includes creating enzymes that can perform specific transformations like selective hydrogenation or C-H functionalization.

Chemoenzymatic Cascades: Combining chemical and enzymatic steps in one-pot cascade reactions can lead to highly efficient and sustainable synthetic routes, leveraging the strengths of both approaches.

Expanding the Scope of Rearrangement and Cycloaddition Reactions

The inherent unsaturation and functional groups within this compound make it an excellent substrate for various rearrangement and cycloaddition reactions, opening avenues for the synthesis of diverse cyclic structures.

Tandem and Cascade Reactions: Developing tandem or cascade reactions where multiple transformations occur sequentially in a single pot is a key strategy to improve synthetic efficiency. Enynols are particularly amenable to such processes, leading to the formation of complex carbo- and heterocycles dntb.gov.uaresearchgate.netacs.org. For example, gold-catalyzed cascade reactions involving enynols can lead to the formation of substituted benzoheteroles acs.org.

Asymmetric Cycloadditions: The development of enantioselective cycloaddition reactions, such as asymmetric Diels-Alder or other [4+2] cycloadditions, is critical for accessing chiral cyclic compounds. The use of chiral catalysts, including metal complexes with tailored ligands, is essential for achieving high levels of stereocontrol researchgate.netuc.ptlibretexts.orglibretexts.org.

Novel Rearrangement Pathways: Exploring new rearrangement reactions that can be triggered by various catalysts (e.g., transition metals, Lewis acids) could unlock novel synthetic pathways for functionalizing the enynol scaffold.

Integration of Machine Learning and AI for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling predictive capabilities and optimizing reaction conditions.

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of reactions involving enynols, including predicting products, yields, and selectivity. This can significantly accelerate the discovery and optimization of synthetic routes neurips.ccbeilstein-journals.orgnips.ccnih.gov.

Optimization of Reaction Conditions: AI-driven platforms can be used to efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, concentration) to identify optimal conditions for the synthesis and transformation of this compound, leading to higher yields and improved selectivity beilstein-journals.orgnih.govgithub.com.

Catalyst Design and Discovery: ML can also aid in the in silico design and discovery of novel catalysts for enynol chemistry by predicting catalytic activity and identifying promising catalyst scaffolds.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-Hexen-5-yn-3-ol, and how are they experimentally determined?

- Answer : The molecular formula is C₆H₈O with a molar mass of 96.129 g/mol . Key properties include its unsaturated structure (alkene and alkyne moieties), which influence reactivity and stability. Experimental determination involves:

- Spectroscopic Analysis : UV/Vis spectroscopy (e.g., λmax for conjugated systems) , IR for functional group identification (e.g., -OH stretch ~3200–3600 cm⁻¹), and NMR for structural elucidation (e.g., coupling constants for alkene protons).

- Chromatographic Purity : GC-MS or HPLC to verify purity, especially given potential isomerization risks under storage .

- Thermodynamic Data : Enthalpy of formation and solubility parameters can be modeled using computational chemistry tools (e.g., DFT) .

Q. How should this compound be safely handled in laboratory settings?

- Answer : While no specific GHS classification exists for this compound, analogous protocols for alkynols apply:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles, as alkyne-containing compounds may react with skin .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent polymerization or oxidation .

Q. What are the standard synthetic routes for this compound?

- Answer : Two primary methodologies:

Alkyne Hydration : Propargyl alcohol derivatives undergo acid-catalyzed hydration, though regioselectivity must be controlled to avoid competing alkene hydration .

Cross-Coupling : Sonogashira coupling between a terminal alkyne and a vinyl halide, followed by hydroxylation .

- Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Propargyl alcohol + H₂O (H₂SO₄, 60°C) | 45–60% |

| 2 | Pd/CuI, THF, 24h | 70% |

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization vs. oxidation) be resolved during synthesis?

- Answer : Contradictions in reactivity arise due to the compound’s dual unsaturated groups:

- Isomerization Control : Use radical inhibitors (e.g., BHT) to suppress alkene migration during prolonged heating .

- Oxidation Mitigation : Replace O₂ with inert atmospheres and add stabilizers (e.g., pyrogallol) .

- Analytical Validation : Monitor reaction progress via <sup>13</sup>C NMR to track carbon environment changes .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

- Answer :

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers (e.g., this compound vs. 5-Hexen-3-yn-2-ol) by correlating proton-carbon networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 96.129 for [M+H]<sup>+</sup>) and detects trace impurities .

- Computational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate assignments .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

- Answer :

- Steric Effects : The proximity of the hydroxyl group to the alkyne hinders coordination to metal catalysts (e.g., Pd in cross-coupling), requiring bulky ligands (e.g., XPhos) to enhance selectivity .

- Electronic Effects : The electron-withdrawing alkyne stabilizes intermediates in Michael addition reactions, but the hydroxyl group’s acidity (pKa ~12–14) necessitates pH control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Answer : Contradictions often arise from experimental conditions (e.g., solvent polarity, temperature):

- Systematic Replication : Repeat measurements under standardized conditions (e.g., IUPAC-recommended solvents) .

- Meta-Analysis : Compare datasets from multiple sources (e.g., NIST, Beilstein) to identify outliers .

- Error Source Identification : Use control experiments to isolate variables (e.g., trace metal contamination affecting catalytic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。